molecular formula C20H25NO2 B1617405 azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene CAS No. 89678-90-0

azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene

Cat. No.: B1617405
CAS No.: 89678-90-0
M. Wt: 311.4 g/mol
InChI Key: ZFOBAMQJUVELNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this copolymer typically involves free radical polymerization. The monomers 2-propenoic acid, ethenylbenzene, and (1-methylethenyl)benzene are polymerized in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent, such as toluene or ethyl acetate, at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the polymerization process is often conducted in large-scale reactors with precise control over temperature, pressure, and monomer feed rates. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt. The final product is typically obtained as a solution or dispersion, which can be further processed into films, coatings, or other forms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites of the monomers.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The polymer can undergo substitution reactions, especially at the aromatic rings of ethenylbenzene and (1-methylethenyl)benzene.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor for the synthesis of other polymers and copolymers.
  • Employed in the development of advanced materials with specific properties, such as hydrogels and superabsorbent polymers.

Biology:

  • Utilized in the fabrication of biocompatible coatings for medical devices.
  • Investigated for use in drug delivery systems due to its ability to form stable films and encapsulate active ingredients.

Medicine:

  • Applied in the development of wound dressings and other medical materials that require biocompatibility and resistance to microbial growth.

Industry:

Mechanism of Action

The mechanism by which this copolymer exerts its effects is primarily related to its ability to form stable films and its chemical resistance. The polymer chains interact with each other and with substrates through hydrogen bonding, van der Waals forces, and ionic interactions. These interactions contribute to the formation of a cohesive and durable film. Additionally, the presence of ammonium ions enhances the polymer’s solubility in water and its ability to interact with other ionic species .

Comparison with Similar Compounds

  • 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, sodium salt
  • 2-Propenoic acid, polymer with butyl 2-propenoate, ethenylbenzene and (1-methylethenyl)benzene, ammonium salt
  • 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, potassium salt

Comparison:

Properties

CAS No.

89678-90-0

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene

InChI

InChI=1S/C9H10.C8H8.C3H4O2.H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h3-7H,1H2,2H3;2-7H,1H2;2H,1H2,(H,4,5);1H3

InChI Key

ZFOBAMQJUVELNL-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC(=O)O.N

Canonical SMILES

CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC(=O)O.N

Pictograms

Irritant

Origin of Product

United States

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